molecular formula C7H6N2 B167422 3-Cyano-2-methylpyridine CAS No. 1721-23-9

3-Cyano-2-methylpyridine

Cat. No. B167422
CAS RN: 1721-23-9
M. Wt: 118.14 g/mol
InChI Key: UBKKNWJGYLSDSJ-UHFFFAOYSA-N
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Description

3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .


Synthesis Analysis

There are several methods reported for the synthesis of this compound. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • 3-Cyano-2-methylpyridine's derivatives have been studied for their molecular and crystal structures. Research on 2-hydroxy-3-cyano-4-methylpyridine, for instance, analyzed its molecular and X-ray diffraction (XRD) structures, along with room temperature infrared (IR) and Raman studies. These studies highlight the role of hydrogen bonds in stabilizing the structure and suggest potential applications in hybrid formation technology (Kucharska et al., 2010).

Fluorescent Properties

  • Certain derivatives of this compound exhibit intense fluorescence. Studies on 4,6-disubstituted derivatives show fluorescence in the region of 400–552 nm, with some compounds demonstrating more intense fluorescence than certain known fluorescent markers. This suggests potential applications in fluorescence-based technologies (Matsui et al., 1992).

Photochemistry of Metal Complexes

  • Research involving complexes with pyridine derivatives, including this compound, reveals that substituents like the cyano group can significantly influence the electronic structure of metal complexes. Such insights are valuable in designing colorimetric chemosensors for various applications (Al Abdel Hamid, 2012).

Electrochemical Behavior

  • The electrochemical behavior of compounds derived from this compound has been investigated, revealing potential for various electrochemical applications. These studies can inform the development of new electrochemical sensors or other devices (Trazza et al., 1982).

Synthesis under Ultrasonic Irradiation

  • A novel synthesis method for 3-Cyano-2-methylpyridines involves ultrasonic irradiation, offering a more efficient and potentially environmentally friendly synthesis route. This could be crucial for large-scale production or in green chemistry applications (Shibata et al., 1988).

Vapor-Phase Ammoxidation

  • The kinetics and products of vapor-phase ammoxidation of various pyridine derivatives, including this compound, have been studied. Such research is essential for understanding and optimizing industrial processes involving these compounds (Okada et al., 1974).

Labeling and Quantitative Analysis

  • Some this compound derivatives serve as fluorescent labeling reagents, useful in the quantitative analysis of biological compounds like carnitine. This application is significant in biochemistry and medical diagnostics (Nakaya et al., 1996).

Triplet State Properties in Pyridine Derivatives

  • Investigations into the phosphorescence and zero-field splittings of various pyridine derivatives, including cyano derivatives, contribute to our understanding of their photochemical behavior. This is pertinent in fields like photophysics and photochemistry (Motten & Kwiram, 1981).

Vapor-Phase Photochemistry

  • Studies on the vapor-phase photochemistry of cyano derivatives of pyridines, including this compound, provide insights into the photoreactions and mechanisms of these compounds. This knowledge is beneficial in developing photochemical processes and materials (Pavlik et al., 2007).

Safety and Hazards

3-Cyano-2-methylpyridine may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .

Relevant Papers Several papers have been published on the synthesis and properties of this compound . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.

Mechanism of Action

properties

IUPAC Name

2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKNWJGYLSDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406191
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1721-23-9
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-cyano-2-chloro-pyridine (422 mg, 3.05 mmol), methylboronic acid (209 mg, 3.49 mmol) and K2CO3 (1.22 g, 8.83 mmol) in degassed dioxane (5 mL) under argon was added Pd(PPh3)4 (222 mg, 0.19 mmol) and the mixture stirred at reflux over the weekend. The reaction was cooled to room temperature, diluted with CH2Cl2 (20 mL) and filtered through Celite, washing the cake with CH2Cl2 and MeOH. The filtrate was concentrated in vacuo and purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1 then 4:1) to afford the desired product (166 mg, 46%) as a white solid. 1H NMR (CDCl3): δ 2.78 (s, 3H), 7.25 (dd, 1H, J=9, 6 Hz), 7.90 (dd, 1H, J=6, 3 Hz), 8.69 (d, 1H, J=3 Hz).
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
catalyst
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

To a suspension of 2-methylnicotinamide from step 1 (11.1 g, 0.081 mol) in triethylamine (24.8 g, 0.243 mol) and 400 mL of methylene chloride was added trifluoroacetic anhydride (21.0 g, 0.100 mol) rapidly at 0° C. The reaction was complete after a few minutes at this temperature. Water was added and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate. After filtration, the filtrate was concentrated and the residue was purified by chromatography on silica gel (ethyl acetate/hexane, 1:1) to give 7.2 g of 3-cyano-2methylpyridine as a pale yellow solid (75%): mp(DSC) 56°-58° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) and ammonium formate (41 g, 0.65 mol) were dissolved in methanol (250 mL), and palladium (5% on activated carbon, 3.5 g, 2.5 mol %) was added. The mixture was stirred at room temperature for 12 h, filtered through Celite, and washed with methanol (3×50 mL). The combined filtrates were evaporated, and the yellow oily residue was subjected to flash column chromatography on silica gel, eluting with chloroform to provide 133 as an off-white solid (6.3 g, 81%): mp 55° C. (lit. (J. Med. Chem. 2000, 43, 3168-3185) mp 56-58° C.). 1H NMR (300 MHz, CDCl3) δ 7.80 (dd, J=4.9, 1.6 Hz, 1H), 7.02 (dd, J=7.8, 1.7 Hz, 1H), 6.37 (dd, J=7.8, 5.0 Hz, 1H), 1.88 (s, 3H); positive ion ESIMS m/z (rel intensity): 119 (MH+, 100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods IV

Procedure details

Cyanuric acid (418 mg, 2.2 mmol) was added in one portion to a suspension of 2-methyl-nicotinamide (intermediate 29) (613 mg, 4.5 mmol) in 2.5 ml of DMF cooled in ice. The reaction was stirred for 2.5 hours then poured into ice. The reaction was extracted with ethyl acetate until the organic layer no longer contained product. The combined organic layers, were dried over Na2SO4, filtered and concentrated. Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient then 50/50 EA/heptane. Yield (216 mg, 41%). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78 (s, 3 H), 7.25 (dd, J=7.71, 4.98 Hz, 1 H), 7.89 (dd, J=7.81, 1.56 Hz, 1 H), 8.68 (s, 1 H)
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?

A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []

Q2: What are the common synthetic routes to access this compound derivatives?

A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []

Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?

A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]

Q4: Can you elaborate on the fluorescence properties of certain this compound derivatives?

A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.

Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?

A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the this compound scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.

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